4,5-Benzimidazolediol, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Benzimidazolediol,2-methyl-(8ci) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Benzimidazolediol,2-methyl-(8ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an acidic or basic catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4,5-Benzimidazolediol,2-methyl-(8ci) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Benzimidazolediol,2-methyl-(8ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
4,5-Benzimidazolediol,2-methyl-(8ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Benzimidazolediol,2-methyl-(8ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,5-Benzimidazolediol,2-methyl-(8ci) can be compared with other similar compounds in the benzimidazole family, such as:
Benzimidazole: The parent compound with a simpler structure and diverse biological activities.
2-Methylbenzimidazole: A methylated derivative with similar properties but different reactivity and applications.
4,5-Dihydroxybenzimidazole: A hydroxylated derivative with distinct chemical and biological properties.
The uniqueness of 4,5-Benzimidazolediol,2-methyl-(8ci) lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazole-4,5-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-5-2-3-6(11)8(12)7(5)10-4/h2-3,11-12H,1H3,(H,9,10) |
InChI Key |
GXFRFJURPHUASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.